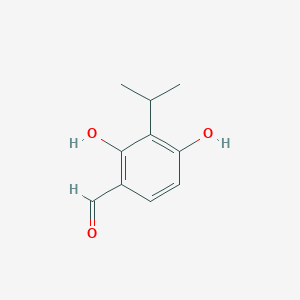
2,4-Dihydroxy-3-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Preparation Methods
The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.
Chemical Reactions Analysis
2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .
Comparison with Similar Compounds
2,4-Dihydroxy-3-isopropylbenzaldehyde can be compared with similar compounds such as:
2,4-Dihydroxybenzaldehyde: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-3-isopropylbenzaldehyde:
The presence of both hydroxyl and isopropyl groups in this compound makes it unique, offering distinct advantages in various chemical reactions and applications.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,4-dihydroxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3 |
InChI Key |
IEPHMWPBTAUQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
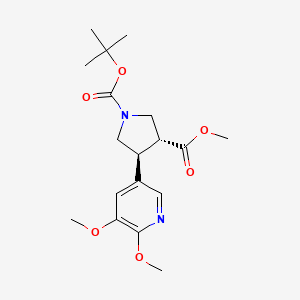
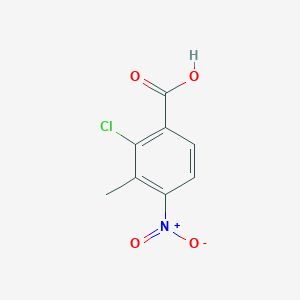
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)


![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)

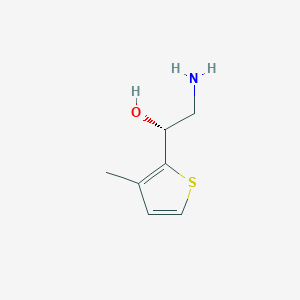
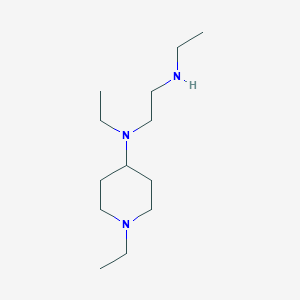
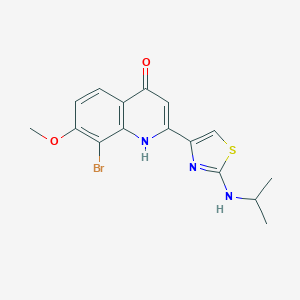
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)

